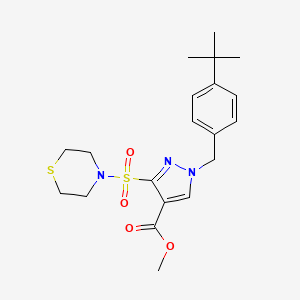![molecular formula C14H16ClNO4S B2546774 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid CAS No. 1097815-29-6](/img/structure/B2546774.png)
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonyl compounds involves multi-step reactions with careful control of conditions. For instance, a macrocyclic arylene ether sulfone with carboxylic groups was synthesized using pseudo high dilution techniques, starting from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid, followed by cyclocondensation to yield the macrocycle . This suggests that the synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid might also involve multiple steps, including the formation of sulfonyl intermediates and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of sulfonyl compounds is often confirmed using spectroscopic methods such as MALDI-TOF, NMR, and IR spectroscopy . These techniques would likely be applicable in analyzing the structure of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid, providing information on the molecular conformation and the presence of functional groups.
Chemical Reactions Analysis
Sulfonyl compounds can participate in various chemical reactions. For example, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine reacts with phenols under acid-catalyzed conditions to form 1-(arylsulfonyl)pyrrolidines . This indicates that the sulfonyl group can act as a reactive site for further chemical transformations, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds, such as solubility, chemical stability, and acid-base behavior, are important for their practical applications. The physicochemical properties and complex formation of related sulfonyl compounds have been studied, including their solubility and chemical stability . These properties are influenced by the nature of the substituents on the sulfonyl group and the overall molecular structure.
科学的研究の応用
Environmental Persistence and Bioaccumulation
A critical review of perfluorinated acids, including carboxylates and sulfonates, highlights the environmental persistence and concerns about bioaccumulation potential based on chemical structure similarities. While primarily focused on perfluorinated compounds, this study underscores the importance of understanding the environmental behavior and potential risks associated with sulfonyl and carboxylic acid-containing compounds, suggesting a potential area of research for environmental monitoring and risk assessment of similar chemicals (Conder et al., 2008).
Antioxidant Capacity and Reaction Pathways
The review of ABTS/PP decolorization assays for determining antioxidant capacity introduces the varied reaction pathways of antioxidants in the presence of sulfonyl and carboxylic functional groups. This information can be pertinent when exploring the antioxidant potential of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid and similar compounds, particularly in designing assays for evaluating their efficacy in scavenging free radicals or in drug discovery targeting oxidative stress-related pathways (Ilyasov et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the impact of carboxylic acids on microbial fermentation processes through biocatalyst inhibition offers another perspective on the potential applications of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid. This compound could be studied for its effects on microbial growth or metabolism, with implications for industrial biotechnology, bioremediation, or as a preservative based on its structural similarity to inhibitory carboxylic acids (Jarboe et al., 2013).
Environmental Degradation of Fluorinated Compounds
Reviews on the microbial degradation of polyfluoroalkyl chemicals and the search for environmentally friendly alternatives highlight the challenges and research directions in addressing the persistence and toxicity of fluorinated and sulfonated compounds. These insights could guide the development of degradation or remediation strategies for related compounds, emphasizing the importance of identifying and characterizing more degradable and less toxic alternatives for industrial and commercial use (Liu & Mejia Avendaño, 2013).
Safety And Hazards
There is no specific safety and hazard information available for “1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid”.
将来の方向性
The future directions for this compound are not clear due to the lack of available information. However, given the importance of piperidine derivatives in drug design, further research into the properties and potential applications of this compound could be beneficial3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please consult a chemistry professional or refer to a trusted scientific database.
特性
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c15-13-3-1-11(2-4-13)7-10-21(19,20)16-8-5-12(6-9-16)14(17)18/h1-4,7,10,12H,5-6,8-9H2,(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDDXNULJBYSBM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)ethenesulfonyl]piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)
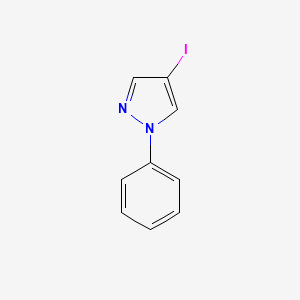

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)
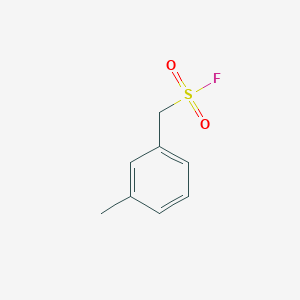
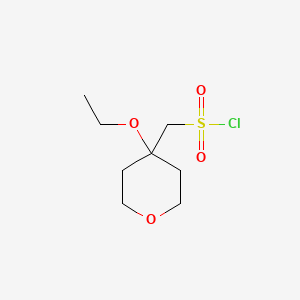
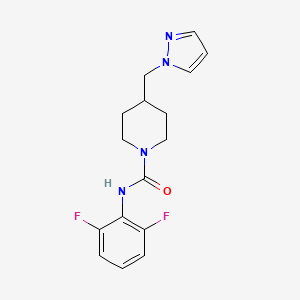
![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)
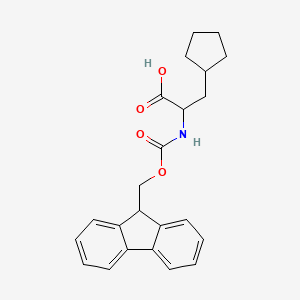
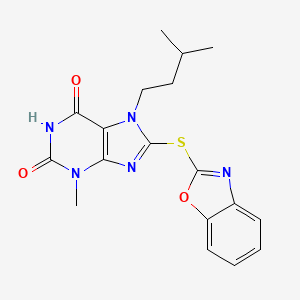
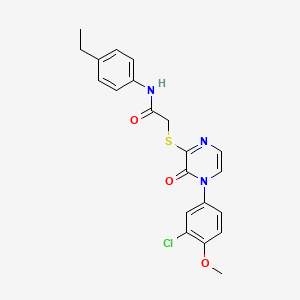
![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)
